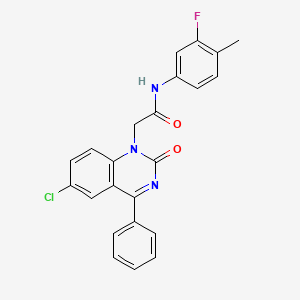

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Description

This compound is a quinazolinone derivative characterized by a 6-chloro substituent on the quinazolinone core, a phenyl group at position 4, and an acetamide side chain linked to a 3-fluoro-4-methylphenyl moiety. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties. The chloro substituent likely enhances electrophilicity and binding affinity, while the fluorine and methyl groups on the phenylacetamide moiety may improve metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3O2/c1-14-7-9-17(12-19(14)25)26-21(29)13-28-20-10-8-16(24)11-18(20)22(27-23(28)30)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXIVNPYBVVZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a member of the quinazolinone class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.83 g/mol. The structure includes a quinazolinone core and functional groups that enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H17ClFN3O2 |

| Molecular Weight | 407.83 g/mol |

| CAS Number | 932530-55-7 |

Synthesis

The synthesis of this compound involves multiple steps, typically requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Methods may include:

- Formation of the quinazolinone core through cyclization reactions.

- Substitution reactions to introduce chloro and fluoro groups.

- Acetylation to form the acetamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Kinases : The quinazolinone structure is known for its kinase inhibition capabilities, which are crucial in regulating various cellular processes and are targeted in cancer therapies.

- Enzymatic Inhibition : It may inhibit enzymes involved in disease processes, contributing to its potential anticancer effects .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that quinazolinone derivatives can induce apoptosis in tumor cells by activating caspase pathways .

A comparative analysis of related compounds demonstrated that those with similar structural features often showed promising results against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Quinazolinone Derivative A | A549 | 15.0 |

| Quinazolinone Derivative B | C6 | 20.5 |

| 2-(6-chloro-2-oxo-4-phenylquinazolin) derivative | A549 | TBD |

Other Biological Activities

In addition to anticancer effects, quinazolinone derivatives have been studied for their potential as:

- Antimicrobial Agents : Some derivatives have shown activity against bacterial strains.

- Anti-inflammatory Agents : Compounds targeting COX enzymes have demonstrated inhibition properties .

Case Studies

- Anticancer Efficacy Study : A study evaluated the anticancer efficacy of a related quinazolinone derivative against A549 lung cancer cells, showing a significant reduction in cell viability at lower concentrations, suggesting a potent apoptotic effect.

- Kinase Inhibition Study : Research aimed at identifying specific kinase targets for this class of compounds indicated that certain substitutions on the quinazoline core could enhance binding affinity and selectivity towards specific kinases involved in cancer progression.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the quinazoline family often exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro studies have shown that 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide demonstrates notable activity against colon cancer (HCT116) and breast cancer (MCF7) cell lines.

- The IC50 values reported for these cell lines were lower than those of established chemotherapeutics like doxorubicin, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Studies have shown significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- The observed inhibition zones suggest that this compound could be developed further as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been explored in various studies:

- Treatment with this compound significantly reduced levels of pro-inflammatory cytokines in LPS-stimulated macrophages.

- This indicates a mechanism that could be exploited for treating inflammatory diseases, positioning it as a candidate for further research into anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity against HCT116 and MCF7 cell lines | Potential development as a novel anticancer therapeutic |

| Antimicrobial Efficacy | Notable inhibition zones against Staphylococcus aureus and Escherichia coli | Potential application in antibiotic development |

| Anti-inflammatory Properties | Reduction in pro-inflammatory cytokines in macrophages | Possible use in treating inflammatory conditions |

Comparison with Similar Compounds

N-(2-(4-Chloro-3-fluorophenyl)-4-oxo-4H-quinazolin-3-yl)acetamide Derivatives

The compound 2-(4-chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide (CAS: 1086683-93-3) shares a quinazolinone backbone but differs in substituents. The dimethylamino group at position 2 and additional fluoro substituents may enhance solubility and target selectivity compared to the target compound’s 3-fluoro-4-methylphenyl group. The dimethylamino moiety could also influence hydrogen-bonding interactions in biological systems .

N-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (CAS: 309726-60-1)

This analogue retains the phenyl group at position 4 but lacks the 6-chloro substituent. The acetamide is attached to a phenyl ring without fluorine or methyl groups, which could lower metabolic stability compared to the target compound .

Heterocyclic Acetamide Derivatives

Triazole-Containing Analogues

The compound 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide (6m) features a triazole ring and naphthalene group. However, the absence of a quinazolinone core limits direct pharmacological comparison .

Benzothiazole Derivatives

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replace the quinazolinone with a benzothiazole ring. However, the methoxy group may reduce metabolic stability compared to the target compound’s fluoro and methyl groups .

Substituent Effects on Physicochemical Properties

Q & A

Q. How can environmental impact assessments guide safe disposal protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.